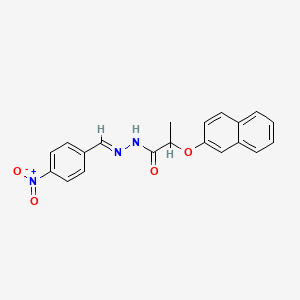![molecular formula C14H17N5O2S B5863282 4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine, also known as MPTAM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine's mechanism of action is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inflammation research has demonstrated that this compound can inhibit the activity of IKKβ, a kinase involved in the activation of NF-κB. In neurological research, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. In inflammation research, this compound has been shown to reduce the production of nitric oxide, prostaglandin E2, and various cytokines. In neurological research, this compound has been shown to reduce oxidative stress, inflammation, and amyloid beta accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for 4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine research. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of this compound's potential applications in other disease areas, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand this compound's mechanism of action and to identify any potential side effects or toxicity concerns.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in the field of medicine. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for studying various cellular processes. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns.
Synthesemethoden
The synthesis of 4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine involves the reaction of 4-methylthiophenol with 1-chloro-1H-tetrazole in the presence of triethylamine to form 4-methyl-1-(1H-tetrazol-5-ylthio)benzene. This intermediate is then reacted with morpholine and acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has demonstrated that this compound can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-11-2-4-12(5-3-11)19-14(15-16-17-19)22-10-13(20)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGGUROXVCHNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)


![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)
![ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)
![4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)